Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
CAS No.:
Cat. No.: VC18399442
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O2 |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21) |
| Standard InChI Key | JBIHAUAMMBNUAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s defining feature is its bicyclo[2.2.2]octane scaffold, a rigid tricyclic structure that imposes significant steric constraints. The 4-position of this scaffold is substituted with an aminomethyl group (), while the 1-position hosts a methylcarbamate moiety (). This configuration is encapsulated in the IUPAC name benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate .
Table 1: Key Molecular Identifiers
Physicochemical Properties
While experimental data on solubility, melting point, and stability remain scarce, the presence of polar functional groups (amine and carbamate) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The bicyclo[2.2.2]octane framework likely contributes to thermal stability, a hypothesis supported by analogous bicyclic compounds.
Synthesis and Derivative Chemistry
Synthetic Routes
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Bicyclo[2.2.2]octane Functionalization: Introduction of the aminomethyl group via nitrile reduction (e.g., using LiAlH) followed by carbamate formation with benzyl chloroformate.
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Protection-Deprotection: Use of tert-butoxycarbonyl (Boc) groups for amine protection, as seen in related compounds , though this remains speculative for the target molecule.
Structural Analogues
The 4-cyano derivative (benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate, CAS 71271-46-0) demonstrates the scaffold’s versatility, where the aminomethyl group is replaced with a nitrile. Such analogues are critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Challenges and Future Directions
Knowledge Gaps
Critical data missing from the literature include:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicity: Acute and chronic exposure effects in model organisms.
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Synthetic Optimization: Yield improvements and greener synthetic routes.
Emerging Opportunities
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Targeted Drug Delivery: Functionalization for site-specific amine release.
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Polymer Chemistry: Development of bicyclo[2.2.2]octane-based thermosets.
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